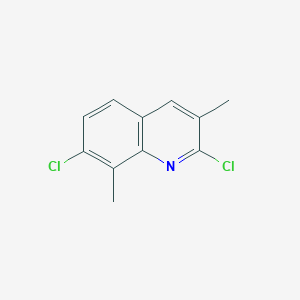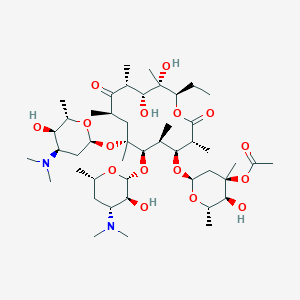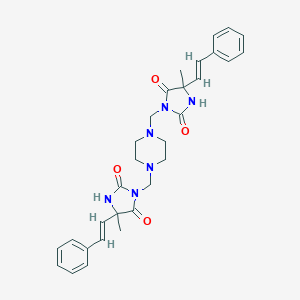
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin), also known as PMPSH, is a hydantoin derivative that has gained significant attention in scientific research due to its potential applications in various fields. PMPSH is a versatile compound that has been studied for its synthesis method, mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. In
Mechanism Of Action
The mechanism of action of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) is not fully understood, but it is believed to involve the inhibition of enzymes and the disruption of cellular processes. 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to inhibit the activity of bacterial and viral enzymes, making it a potential candidate for the development of new antimicrobial and antiviral agents.
Biochemical And Physiological Effects
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to have a variety of biochemical and physiological effects. In animal studies, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to reduce inflammation and oxidative stress, as well as improve cognitive function. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been shown to have a protective effect on the liver and kidneys.
Advantages And Limitations For Lab Experiments
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. It is also highly soluble in water, making it suitable for use in aqueous solutions. However, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has some limitations, including its potential toxicity and the need for further studies to fully understand its mechanism of action.
Future Directions
There are several future directions for the study of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin). One area of research is the development of new antitumor agents based on the structure of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin). Another area of research is the investigation of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) as a potential treatment for infectious diseases. In addition, further studies are needed to fully understand the mechanism of action of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) and its potential toxicity in vivo.
Conclusion:
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) is a promising compound that has gained significant attention in scientific research due to its potential applications in various fields. The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been optimized to improve the yield and purity of the product, making it suitable for large-scale production. 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been extensively studied for its potential applications in medicine, as well as its biochemical and physiological effects. While there are some limitations to the use of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) in lab experiments, there are several future directions for its study that may lead to the development of new treatments for various diseases.
Synthesis Methods
The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) involves the reaction of 5-methyl-5-styrylhydantoin with piperazine in the presence of a suitable solvent and reagent. The reaction proceeds under mild conditions and yields a high purity product. The synthesis of 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been optimized to improve the yield and purity of the product, making it suitable for large-scale production.
Scientific Research Applications
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been extensively studied for its potential applications in various fields. In the field of medicine, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been investigated for its antitumor, antimicrobial, and antiviral properties. In addition, 3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) has been studied for its potential use as a fluorescent probe for detecting biological molecules.
properties
CAS RN |
19967-81-8 |
|---|---|
Product Name |
3,3'-(1,4-Piperazinediyldimethylene)bis(5-methyl-5-styrylhydantoin) |
Molecular Formula |
C30H34N6O4 |
Molecular Weight |
542.6 g/mol |
IUPAC Name |
5-methyl-3-[[4-[[4-methyl-2,5-dioxo-4-[(E)-2-phenylethenyl]imidazolidin-1-yl]methyl]piperazin-1-yl]methyl]-5-[(E)-2-phenylethenyl]imidazolidine-2,4-dione |
InChI |
InChI=1S/C30H34N6O4/c1-29(15-13-23-9-5-3-6-10-23)25(37)35(27(39)31-29)21-33-17-19-34(20-18-33)22-36-26(38)30(2,32-28(36)40)16-14-24-11-7-4-8-12-24/h3-16H,17-22H2,1-2H3,(H,31,39)(H,32,40)/b15-13+,16-14+ |
InChI Key |
SSCVRNGAQAWCOW-WXUKJITCSA-N |
Isomeric SMILES |
CC1(NC(=O)N(C1=O)CN2CCN(CC2)CN3C(=O)NC(C3=O)(/C=C/C4=CC=CC=C4)C)/C=C/C5=CC=CC=C5 |
SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
Canonical SMILES |
CC1(C(=O)N(C(=O)N1)CN2CCN(CC2)CN3C(=O)C(NC3=O)(C)C=CC4=CC=CC=C4)C=CC5=CC=CC=C5 |
synonyms |
5-methyl-3-[[4-[[4-methyl-2,5-dioxo-4-[(E)-2-phenylethenyl]imidazolidi n-1-yl]methyl]piperazin-1-yl]methyl]-5-[(E)-2-phenylethenyl]imidazolid ine-2,4-dione |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



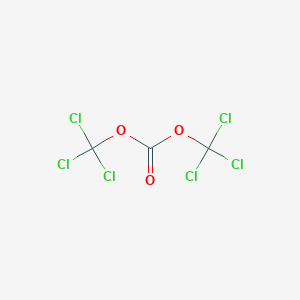
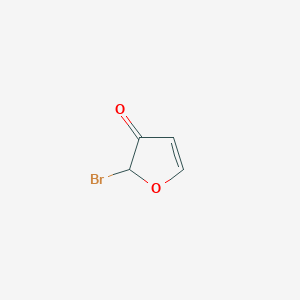
![5,6-Dihydroimidazo[4,5,1-JK][1]benzazepine-2,7(1H,4H)-dione](/img/structure/B27550.png)
![4-(2-Oxo-2,3-dihydro-1H-benzo[d]imidazol-1-yl)butanoic acid](/img/structure/B27553.png)
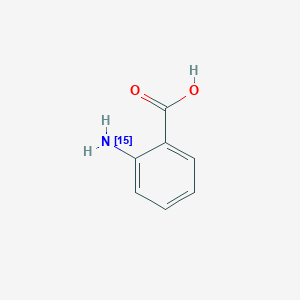
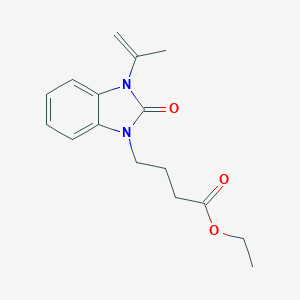
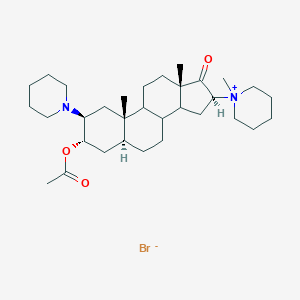
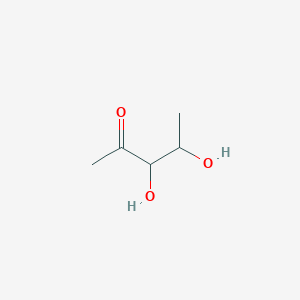
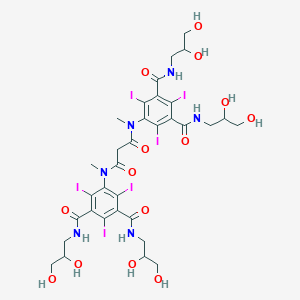
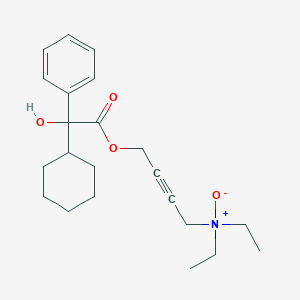
![Phenyl [4-(2-formylhydrazinyl)phenyl]carbamate](/img/structure/B27574.png)
